![molecular formula C18H19N3O3 B2914221 3-(4-benzylpiperazine-1-carbonyl)pyridine-2-carboxylic Acid CAS No. 497083-24-6](/img/structure/B2914221.png)
3-(4-benzylpiperazine-1-carbonyl)pyridine-2-carboxylic Acid
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Description
Synthesis Analysis
Several synthetic routes exist for the preparation of this compound. One notable approach involves the condensation of 5-aminopyrazoles with α-oxoketene dithioacetals, catalyzed by trifluoracetic acid. This method allows the generation of a combinatorial library of tetra- and persubstituted derivatives of pyrazolo[3,4-b]pyridine. Subsequent modifications, such as reductive desulfurization, ester hydrolysis, and Suzuki coupling, enhance the structural diversity of the products .
Molecular Structure Analysis
The molecular structure of 3-(4-benzylpiperazine-1-carbonyl)pyridine-2-carboxylic Acid comprises a pyridine ring fused with a benzylpiperazine moiety. The scaffold exhibits aromatic stability and is an isostere of naphthalene. Key positions for structural modifications include N (1), C (3), C (4), C (5), and C (6) .
Chemical Reactions Analysis
The compound’s reactivity centers around these positions, allowing for diverse functional group modifications. For instance, the substitution pattern at N (1), C (3), C (4), C (5), and C (6) significantly influences its properties and potential biological activity .
Scientific Research Applications
Fascinating Variability in Chemistry and Properties
Research on compounds like 3-(4-benzylpiperazine-1-carbonyl)pyridine-2-carboxylic Acid reveals their significant potential in various branches of chemistry due to their complex structures and properties. These compounds have been studied for their electrochemical activity, biological activity, and as ligands in complex compounds, suggesting diverse scientific applications ranging from materials science to medicinal chemistry (Boča, Jameson, & Linert, 2011).
Potential for Novel CNS Acting Drugs
A literature search aimed at identifying functional chemical groups for CNS activity highlighted the importance of compounds with structures similar to 3-(4-benzylpiperazine-1-carbonyl)pyridine-2-carboxylic Acid. These compounds, including various heterocycles and carboxylic acids, have shown potential effects on the central nervous system, ranging from antidepressant to anticonvulsant activities, underscoring their value in drug synthesis (Saganuwan, 2017).
Role in Biologically Active Compounds
The study of carboxylic acids and their derivatives, including compounds like 3-(4-benzylpiperazine-1-carbonyl)pyridine-2-carboxylic Acid, has revealed their significant biological activity. Research indicates that these compounds possess antioxidant, antimicrobial, and cytotoxic activities, making them crucial for the development of new pharmaceuticals and therapeutics (Godlewska-Żyłkiewicz et al., 2020).
Influence on Electronic Systems of Biologically Important Ligands
The interaction of metals with biologically important ligands, including carboxylic acids, has been extensively studied, offering insights into how such compounds can impact biological systems at the molecular level. These studies are essential for understanding the biological and pharmacological implications of compounds like 3-(4-benzylpiperazine-1-carbonyl)pyridine-2-carboxylic Acid, particularly their roles in cellular processes and potential therapeutic applications (Lewandowski, Kalinowska, & Lewandowska, 2005).
properties
IUPAC Name |
3-(4-benzylpiperazine-1-carbonyl)pyridine-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O3/c22-17(15-7-4-8-19-16(15)18(23)24)21-11-9-20(10-12-21)13-14-5-2-1-3-6-14/h1-8H,9-13H2,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZZVLHOCWLSPGM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)C(=O)C3=C(N=CC=C3)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-benzylpiperazine-1-carbonyl)pyridine-2-carboxylic Acid |
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